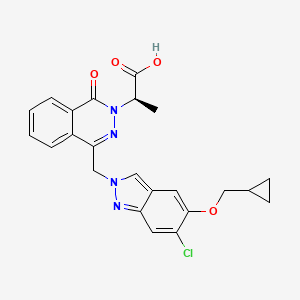
S1P2 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sphingosine-1-phosphate receptor 2 antagonist 1 is a compound that specifically targets the sphingosine-1-phosphate receptor 2. Sphingosine-1-phosphate is a bioactive lipid mediator involved in various cellular processes, including proliferation, survival, migration, and adhesion . The sphingosine-1-phosphate receptor 2 is a G-protein-coupled receptor that plays a crucial role in regulating these processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 2 antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of sphingosine as a starting material, which is then phosphorylated to produce sphingosine-1-phosphate . The phosphorylation reaction is catalyzed by sphingosine kinases, such as sphingosine kinase 1 and sphingosine kinase 2 .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 2 antagonist 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography and crystallization to purify the final product .
化学反応の分析
Types of Reactions
Sphingosine-1-phosphate receptor 2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of sphingosine-1-phosphate receptor 2 antagonist 1, while reduction reactions yield reduced forms of the compound .
科学的研究の応用
Sphingosine-1-phosphate receptor 2 antagonist 1 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of sphingosine-1-phosphate receptor 2 antagonist 1 involves its binding to the sphingosine-1-phosphate receptor 2, thereby inhibiting its activity . This inhibition disrupts the signaling pathways mediated by sphingosine-1-phosphate receptor 2, leading to altered cellular functions such as reduced migration, proliferation, and adhesion . The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade and downstream effectors such as Akt and Rac .
類似化合物との比較
Sphingosine-1-phosphate receptor 2 antagonist 1 is unique in its specific targeting of the sphingosine-1-phosphate receptor 2, which distinguishes it from other sphingosine-1-phosphate receptor antagonists . Similar compounds include:
Fingolimod: A sphingosine-1-phosphate receptor 1 modulator used in the treatment of multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator approved for the treatment of ulcerative colitis.
These compounds differ in their receptor specificity and therapeutic applications, highlighting the unique properties of sphingosine-1-phosphate receptor 2 antagonist 1 .
特性
分子式 |
C23H21ClN4O4 |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
(2R)-2-[4-[[6-chloro-5-(cyclopropylmethoxy)indazol-2-yl]methyl]-1-oxophthalazin-2-yl]propanoic acid |
InChI |
InChI=1S/C23H21ClN4O4/c1-13(23(30)31)28-22(29)17-5-3-2-4-16(17)20(26-28)11-27-10-15-8-21(32-12-14-6-7-14)18(24)9-19(15)25-27/h2-5,8-10,13-14H,6-7,11-12H2,1H3,(H,30,31)/t13-/m1/s1 |
InChIキー |
PMFUQAVMFHEJFO-CYBMUJFWSA-N |
異性体SMILES |
C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |
正規SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




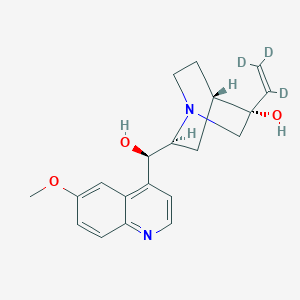

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
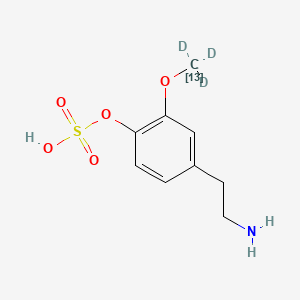
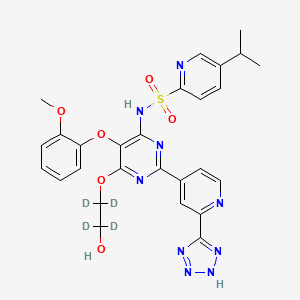
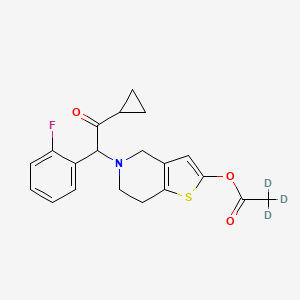
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
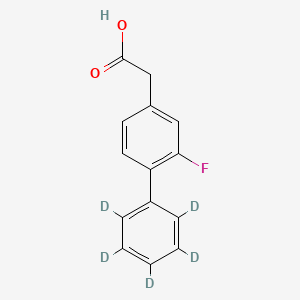
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
